

crystallization methods for 1-(2-Fluorophenyl)-2-phenylethan-1-amine

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Compound of Interest

Compound Name:	1-(2-Fluorophenyl)-2-phenylethan-1-amine
CAS No.:	959407-26-2
Cat. No.:	B3317407

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Part 1: Executive Summary & Strategic Analysis

The Challenge: **1-(2-Fluorophenyl)-2-phenylethan-1-amine** is a structural analog of the 1,2-diphenylethylamine scaffold. Unlike its non-fluorinated parent, the 2-fluoro substitution introduces specific challenges:

- **Lipophilicity:** The fluorine atom increases the lipophilicity of the aromatic ring, making the free base an intractable oil at room temperature.[1] Direct crystallization of the neutral form is rarely reproducible.[1]
- **Electronic Repulsion:** The ortho-fluorine creates steric and electrostatic repulsion that disrupts standard stacking, often leading to "oiling out" rather than discrete nucleation during salt formation.
- **Chirality:** The C1 position is a stereocenter. Drug development applications invariably require the isolation of a single enantiomer (

or

), necessitating a robust diastereomeric resolution protocol.[1]

The Solution: This guide prioritizes Salt Formation as the primary isolation technique.[1] We will utilize the Hydrochloric Acid salt for bulk purification and the Tartrate salt for chiral resolution.[1]

Part 2: Pre-Crystallization Characterization

Before attempting crystallization, the crude oil must be profiled. The free base is a liquid; do not attempt to solidify it by cooling alone.

Solubility Profiling (Free Base vs. Salt)

- Free Base: Highly soluble in DCM, Toluene, EtOAc, TBME. Insoluble in Water.
- Target Salts (HCl/Tartrate):
 - High Solubility: Methanol, Ethanol, DMSO.
 - Moderate Solubility: Isopropanol (IPA), Acetone.[1]
 - Insoluble (Anti-solvents):[1] Diethyl Ether, Heptane, Hexane.

Table 1: Solvent Selection Matrix for Salt Crystallization

Solvent Class	Examples	Role	Application Note
Primary Solvent	Methanol, Ethanol (anhydrous)	Dissolution	High solubility for salts; use minimum volume.
Moderator	Isopropanol (IPA), 2-Butanol	Nucleation Control	Best for slowing down crystal growth to prevent oiling.
Anti-Solvent	MTBE, Diethyl Ether, Heptane	Yield Maximization	Add slowly to induce supersaturation.
Forbidden	Water (excess), DMF	Impurity Trapping	Excess water leads to hydrate formation or oiling.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Hydrochloric Acid Salt Formation (Bulk Purification)

Objective: To convert the crude oily free base into a stable, crystalline solid (HCl salt) for handling and purification.[1]

Materials:

- Crude **1-(2-Fluorophenyl)-2-phenylethan-1-amine** (Free Base)
- Solvent: Isopropanol (IPA) and Diethyl Ether ([1])
- Reagent: 4M HCl in Dioxane or anhydrous HCl gas (Avoid aqueous HCl to prevent hygroscopic oils).[1]

Step-by-Step Workflow:

- Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Isopropanol (5 vol). Stir at 25°C until a clear, homogeneous solution is obtained.
- Filtration (Polish): Filter the solution through a 0.45 μm PTFE syringe filter to remove particulate matter (dust acts as rogue nucleation sites).[1]
- Acidification:
 - Cool the solution to 0–5°C in an ice bath.
 - Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.
 - Observation: A white precipitate or thick slurry should form immediately. If an oil forms, heat the mixture to 60°C until it redissolves, then cool very slowly (1°C/min).
- Anti-Solvent Addition: Once the mixture is acidic (pH < 2 on wet paper), stir for 30 mins. Then, slowly add 50 mL of Diethyl Ether (5 vol) over 20 minutes to maximize yield.
- Aging: Stir the slurry at 0°C for 2 hours. This "Ostwald Ripening" phase allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.
- Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold 1:1 IPA/Ether.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White to off-white crystalline powder. Melting point approx. 195–210°C (broad if impure).[1]

Protocol B: Chiral Resolution (Enantiomeric Separation)

Objective: To isolate the (S)- or (R)- enantiomer from the racemic mixture using Diastereomeric Salt Crystallization.[1]

Mechanism: We utilize L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for higher efficiency) to form two diastereomeric salts:

- -Amine

-Tartrate (Less Soluble - Precipitates)

- -Amine

-Tartrate (More Soluble - Stays in Mother Liquor) Note: The specific solubility order must be determined empirically; the above is a common pattern for phenethylamines.

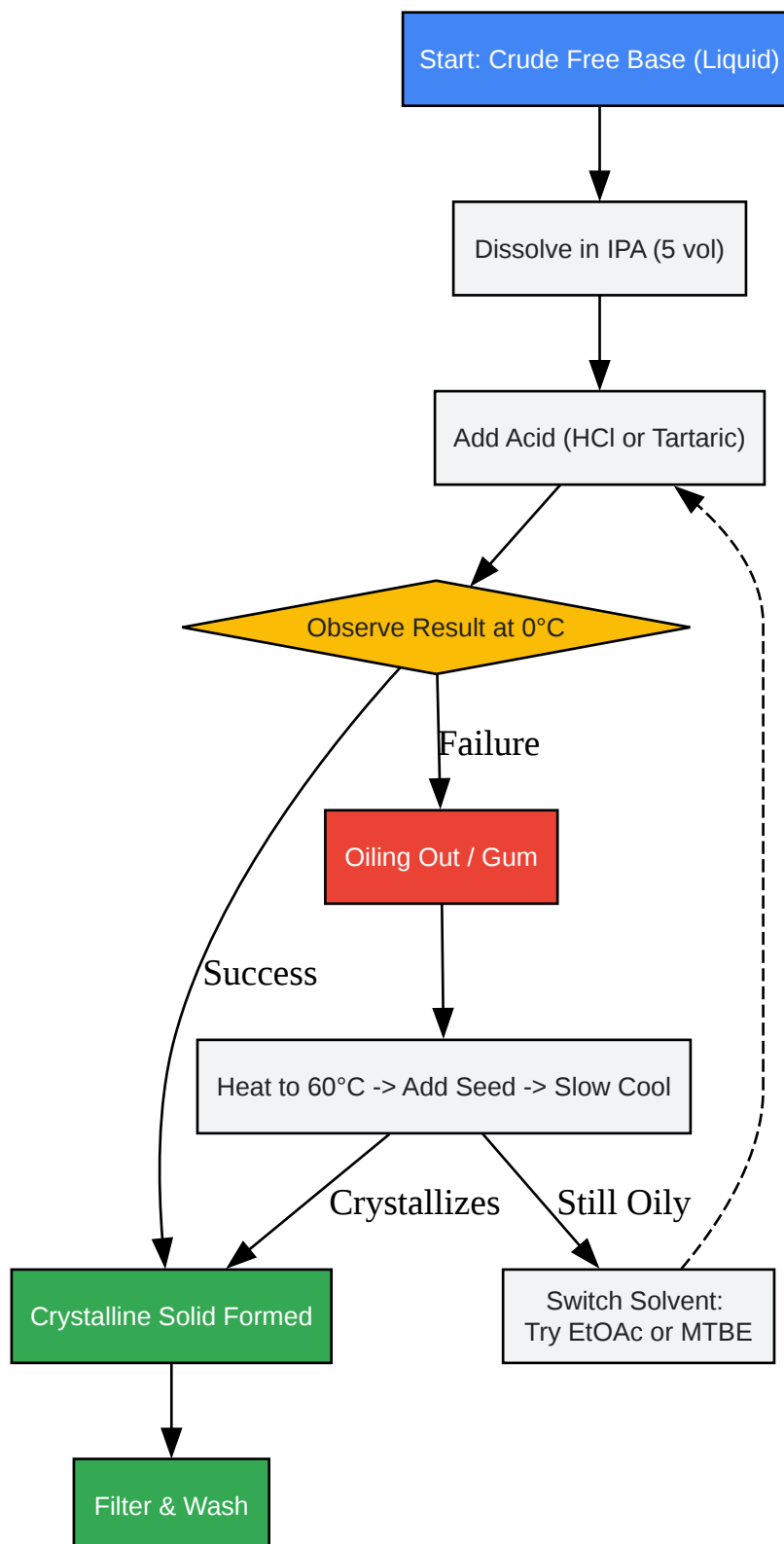
Step-by-Step Workflow:

- Stoichiometry: Combine 10.0 g (46.5 mmol) of Racemic Free Base and 7.0 g (46.5 mmol) of L-(+)-Tartaric Acid.
- Solvent System: Suspend the mixture in 100 mL of Ethanol (95%).
- Reflux: Heat the mixture to reflux (approx. 78°C). The suspension should clear to a solution. If not, add small aliquots of Ethanol until dissolved.
- Controlled Cooling:
 - Turn off the heat and allow the flask to cool to room temperature undisturbed over 4 hours.
 - Critical: Do not stir during the initial nucleation phase. Stirring induces rapid, non-selective precipitation.
- Seeding (Optional but Recommended): At 40°C, add a few seed crystals of the desired enantiomer salt if available.
- Harvest: Filter the crystals (Crop 1).
- Recrystallization: The optical purity of Crop 1 is likely 80-90% ee. Recrystallize this solid from hot Ethanol (10 vol) to upgrade chiral purity to >99% ee.
- Free Base Recovery: Treat the purified salt with 1M NaOH and extract with DCM to obtain the pure chiral free base.

Part 4: Visualization of Workflows

Diagram 1: Salt Crystallization Decision Tree

Caption: Logic flow for selecting the optimal salt form based on experimental observations.

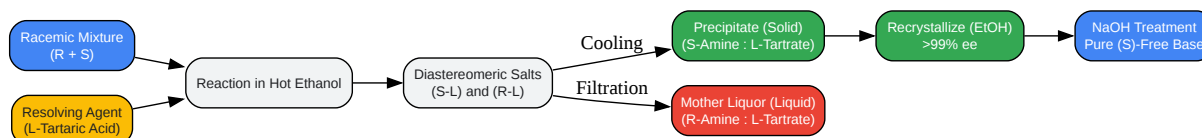


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[2]

Diagram 2: Chiral Resolution Pathway

Caption: The "Pasteur" method for separating enantiomers via diastereomeric salt formation.[1]



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[1]

Part 5: Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

- Cause: The temperature is above the metastable limit, or the solvent is too polar/wet.[1]
- Fix:
 - Seed: Add a tiny crystal of the desired salt at the cloud point.[1]
 - Thermal Cycling: Heat the oil until dissolved, cool to cloud point, hold for 1 hour, then cool further.
 - Dry Solvents: Ensure water content is <0.5%. Water acts as a plasticizer, preventing lattice formation.

Issue: Gelation

- Cause: Supersaturation is too high (concentration > 200 mg/mL).[1]
- Fix: Dilute the mixture with more solvent (add 2-3 volumes) and reheat.

Part 6: References

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